8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
The compound 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a dimethoxy-dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with a β-keto ester under acidic or basic conditions.
Introduction of the hydroxy group: The hydroxy group at the 7-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the dimethoxy-dihydroisoquinoline moiety: This step involves the alkylation of the chromen-2-one core with a dimethoxy-dihydroisoquinoline derivative using a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The chromen-2-one core can be reduced to a dihydro derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-chromen-2-one derivative.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: can be compared with other similar compounds, such as:
Chromen-2-one derivatives: These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their biological activities.
Isoquinoline derivatives: These compounds contain the isoquinoline moiety and exhibit different pharmacological properties.
Similar Compounds
- 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 8-[(6,7-dimethoxy-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C23H25NO5/c1-13-14(2)23(26)29-22-17(13)5-6-19(25)18(22)12-24-8-7-15-9-20(27-3)21(28-4)10-16(15)11-24/h5-6,9-10,25H,7-8,11-12H2,1-4H3 |
InChI Key |
HWIRARWBCYMOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C |
Origin of Product |
United States |
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